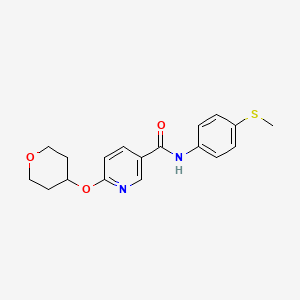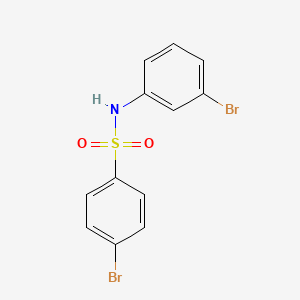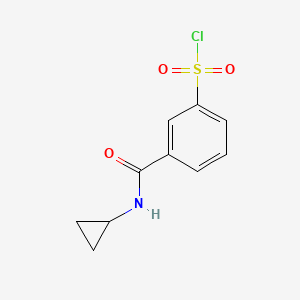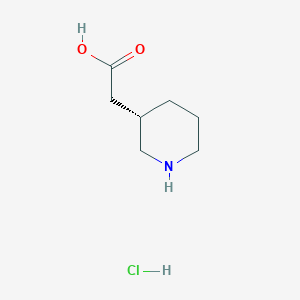
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition in Mild Steel
N-(4-(methylthio)phenyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, among other nicotinamide derivatives, has been researched for its corrosion inhibition effect on mild steel in hydrochloric acid solutions. These studies focus on the compound's ability to form a protective layer on the steel surface, thereby reducing corrosion rates. The effectiveness of this inhibition is influenced by factors such as concentration and temperature. Techniques such as Tafel polarization and AC impedance measurements, along with spectroscopic analyses (FTIR, EDX, SEM), have been employed to understand the mechanism of action and the structural integrity of the protective layer formed by these inhibitors. The adsorption of these inhibitors on the steel surface follows the Langmuir isotherm model, indicating a strong and uniform adsorption process that contributes to the inhibition effects (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Pathways in Humans and Animals
Research on nicotinamide and its derivatives, including this compound, extends into the study of their metabolic pathways in humans and animals. These compounds are part of the NAD+ salvage pathway, crucial for energy metabolism. The metabolites of nicotinamide, such as N'-methyl-2-pyridone-5-carboxamide and N'-methyl-4-pyridone-3-carboxamide, have been quantitatively analyzed to understand the correlation between dietary intake and urinary excretion, reflecting the body's utilization and metabolic processing of nicotinamide and its derivatives (Shibata & Matsuo, 1989).
Biosynthesis and Enzymatic Activity
The enzymatic processes involved in the biosynthesis and transformation of nicotinamide compounds have been a subject of study, providing insights into the enzymatic pathways that convert these compounds into their metabolites. Such research is crucial for understanding the physiological roles of nicotinamide derivatives and their potential therapeutic applications. Investigations into nicotinamide N-methyltransferase, for example, have revealed its role in catalyzing the N-methylation of nicotinamide, highlighting the enzyme's importance in the metabolism of pyridine-containing compounds and its implications in various human diseases (Babault et al., 2018).
Antimicrobial Properties
Nicotinamide derivatives have been studied for their antimicrobial properties, with specific compounds showing effectiveness against a range of bacterial and fungal species. This research is particularly relevant in the search for new antimicrobial agents amidst growing resistance to existing antibiotics. By understanding the structural and functional aspects of these compounds, researchers aim to develop novel therapeutics with enhanced efficacy and specificity (Patel & Shaikh, 2010).
特性
IUPAC Name |
N-(4-methylsulfanylphenyl)-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24-16-5-3-14(4-6-16)20-18(21)13-2-7-17(19-12-13)23-15-8-10-22-11-9-15/h2-7,12,15H,8-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVKQPUXADCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2479411.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2479412.png)

![benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2479414.png)
![1-{[(6-Thien-2-ylpyridazin-3-yl)thio]acetyl}indoline](/img/structure/B2479415.png)
![2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2479417.png)
![5-Fluoro-N-[2-(1H-indol-3-yl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2479418.png)
![N,N-dibenzyl-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2479419.png)


![3-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2479426.png)

